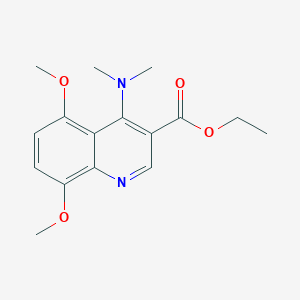

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4, dimethoxy substituents at positions 5 and 8, and an ethyl ester at position 3. Quinoline derivatives are widely studied for their roles in medicinal chemistry, materials science, and industrial applications due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C16H20N2O4 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O4/c1-6-22-16(19)10-9-17-14-12(21-5)8-7-11(20-4)13(14)15(10)18(2)3/h7-9H,6H2,1-5H3 |

InChI Key |

DKOCWLPLBFVAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation for Quinoline Core Formation

The quinoline scaffold is typically constructed via Friedländer annulation, a condensation reaction between an o-amino aromatic carbonyl compound and a ketone. For ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate, this involves:

-

Starting Material Preparation :

-

Cyclization :

Key Reaction Conditions :

Alternative Synthetic Routes

Direct Alkylation of 4-Aminoquinoline Derivatives

A less common but efficient approach involves alkylation of 4-aminoquinoline precursors:

-

Aminoquinoline Synthesis :

-

Esterification and Alkylation :

Advantages :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions:

-

One-Pot Procedure :

Yield : 70–80% (vs. 60% conventional).

Comparative Analysis of Methods

Trade-offs :

-

Conventional methods offer reproducibility but require hazardous reagents.

-

Microwave synthesis improves efficiency but demands specialized equipment.

Optimization Strategies

Solvent and Catalyst Screening

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures remove unreacted amines.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes, which is critical for bacterial survival.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of several cancer cell lines without adversely affecting normal cells. The selectivity for cancer cells suggests a promising therapeutic window, making it a candidate for further development as an anticancer agent.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. Here are some common reactions involving this compound:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Esterification | Acid chlorides or anhydrides | Reflux in an organic solvent |

| Nucleophilic Substitution | Amines or thiols | Basic conditions (e.g., NaOH) |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to leading antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A preclinical study conducted by researchers at the University of Edinburgh focused on the anticancer effects of this compound on breast cancer cell lines. The results showed that the compound inhibited cell growth significantly at low concentrations while sparing normal cells from cytotoxic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate varies depending on its application. In biological systems, it may interact with cellular components through its quinoline core, which can intercalate with DNA or inhibit specific enzymes. The dimethylamino and methoxy groups enhance its binding affinity and specificity, while the ethyl ester group improves its solubility and cellular uptake.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with similar quinoline carboxylates, focusing on substituent effects, physicochemical properties, and functional performance.

Substituent Effects on Electronic and Steric Properties

Substituents on the quinoline ring significantly influence electronic distribution, solubility, and reactivity:

Key Observations :

- The target compound's dimethoxy groups (5,8-OMe) likely improve aqueous solubility compared to halogenated analogs (e.g., 5,8-F or 8-Br) but reduce lipophilicity .

- The dimethylamino group at position 4 enhances electron density, which may accelerate reactions involving charge transfer, such as photopolymerization (as seen in ethyl 4-(dimethylamino) benzoate in resin cements) .

Physicochemical and Functional Comparisons

Table 1: Physical Properties of Selected Quinoline Carboxylates

*†Estimated based on structural analogs.

Key Findings :

- Halogenated analogs (e.g., 4-Cl, 8-Br) exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic applications like drug delivery .

- Amino-substituted derivatives (e.g., 4-NMe₂) show enhanced reactivity in polymerization systems, as demonstrated by ethyl 4-(dimethylamino) benzoate’s superior degree of conversion in resin cements compared to methacrylate-based amines .

Biological Activity

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activities, including mechanisms of action, cytotoxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which has been extensively studied for various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and survival. Key mechanisms include:

- Inhibition of Topoisomerase II : Similar compounds have been shown to act as ATP-competitive inhibitors of Topoisomerase IIα, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial as it allows for the selective targeting of cancerous cells while minimizing damage to normal cells.

- Induction of Apoptosis : Studies indicate that such compounds can induce apoptosis through pathways involving the activation of caspases and the release of cytochrome c from mitochondria . This apoptotic effect is often measured using assays such as Annexin V staining.

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| SW48 (Colorectal Cancer) | 6 | G2-M phase arrest, apoptosis |

| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis |

| A549 (Lung Cancer) | 100 | Topoisomerase inhibition |

These results demonstrate that this compound exhibits potent cytotoxic effects across different cancer types, particularly colorectal cancer where it shows the lowest IC50 value.

Case Studies and Research Findings

-

Study on Colorectal Cancer Cells :

In a study involving SW48 cells, treatment with this compound led to significant G2-M phase arrest and increased apoptosis rates compared to control groups. Flow cytometry analysis revealed that treated cells had a marked increase in annexin V positivity, indicating early apoptotic events . -

Comparative Analysis with Other Compounds :

When compared with traditional Topoisomerase II inhibitors like etoposide, this compound demonstrated superior efficacy in inducing cell death without causing significant DNA damage or reactive oxygen species generation . This suggests a potentially safer therapeutic profile. -

Resistance Mechanisms :

Notably, this compound has shown effectiveness against cell lines that overexpress P-glycoprotein (Pgp), a common mechanism of drug resistance in cancer therapy. Its ability to circumvent this resistance mechanism enhances its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate, and what catalysts or conditions optimize yield?

- Methodological Answer : Synthesis involves multi-step reactions starting with substituted anilines and β-keto esters. Key steps include cyclocondensation under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) and subsequent functionalization. The dimethylamino group is introduced via nucleophilic substitution using dimethylamine under reflux, while methoxy groups are typically added through alkylation with methyl iodide. Catalysts like triethylamine improve amination efficiency. Optimal conditions involve inert atmospheres (N₂), temperatures of 60–80°C, and purification via column chromatography (ethyl acetate/hexane). Yield is highly dependent on precursor purity and reaction time control .

Q. How is structural integrity confirmed, and which analytical techniques are prioritized?

- Methodological Answer : Characterization combines:

- 1H/13C NMR : Assigns substituent positions (e.g., dimethylamino at C4, methoxy at C5/C8) and confirms ester linkage.

- HRMS : Validates molecular weight (C₁₆H₂₁N₂O₄⁺; calc. 305.1497) and detects impurities.

- HPLC-UV : Ensures >95% purity using C18 columns (acetonitrile/water gradient).

- X-ray crystallography (if feasible): Resolves stereochemistry, as demonstrated in structurally related hexahydroquinoline derivatives .

Q. What primary biological targets are investigated for this compound?

- Methodological Answer : Initial screens focus on enzymes like topoisomerase II (anticancer potential) and bacterial gyrase (antimicrobial activity). Assays include:

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., relaxation of supercoiled DNA for topoisomerases).

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and microbial growth inhibition (MIC determination against S. aureus, E. coli). Molecular docking predicts binding to ATP pockets in kinases, guided by the quinoline core’s planar structure .

Advanced Questions

Q. How do electron-donating substituents (dimethylamino, methoxy) influence reactivity in derivatization?

- Methodological Answer : The dimethylamino group enhances electron density at C2/C4, favoring electrophilic substitution (e.g., nitration at C6). Methoxy groups at C5/C8 sterically hinder reactions at adjacent positions but improve solubility for aqueous-phase assays. Comparative studies with fluoro-substituted analogs show methoxy groups reduce electrophilicity, requiring harsher conditions (e.g., BF₃·Et₂O catalysis) for Friedel-Crafts alkylation. Solvent polarity (DMF vs. THF) and temperature (reflux vs. RT) must be optimized for each reaction .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer : Discrepancies arise from assay variability. To address:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening.

- Dose-response curves : Differentiate specific activity (low µM IC₅₀) from nonspecific cytotoxicity.

- Orthogonal assays : Pair enzymatic inhibition (e.g., topoisomerase II) with apoptosis markers (caspase-3 activation) to confirm mechanisms. Purity validation via LC-MS is critical to exclude confounding impurities .

Q. How can computational methods optimize pharmacokinetic properties?

- Methodological Answer :

- DFT calculations : Predict metabolic hotspots (e.g., oxidation at C4 dimethylamino) and guide structural modifications (e.g., fluorination to block metabolism).

- Molecular dynamics : Simulate blood-brain barrier penetration; methoxy groups increase hydrophilicity, reducing passive diffusion. Replace 5-OCH₃ with CF₃ to enhance lipophilicity, as shown in fluoroquinoline analogs.

- ADMET prediction : Tools like SwissADME estimate logP (target ~2.5) and solubility (<10 µg/mL suggests formulation challenges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.